molecular formula C19H17ClN2O2S B2875480 3-chloro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide CAS No. 863513-56-8

3-chloro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide

Cat. No.: B2875480
CAS No.: 863513-56-8
M. Wt: 372.87
InChI Key: NICFXVCKCNGKNJ-UHFFFAOYSA-N
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Description

3-chloro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide is a synthetic organic compound that features a benzamide core substituted with a chloro group, a thiazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methoxyphenyl isothiocyanate with 2-bromoacetophenone under basic conditions to form 2-(4-methoxyphenyl)-1,3-thiazole.

    Alkylation: The thiazole derivative is then alkylated with 2-chloroethylamine hydrochloride in the presence of a base such as potassium carbonate to introduce the ethyl linker.

    Amidation: Finally, the intermediate is reacted with 3-chlorobenzoyl chloride in the presence of a base like triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like ceric ammonium nitrate.

    Reduction: The nitro group (if present in derivatives) can be reduced to an amine using hydrogenation over palladium on carbon.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Ceric ammonium nitrate, dichloromethane, room temperature.

    Reduction: Hydrogen gas, palladium on carbon, ethanol, room temperature.

    Substitution: Sodium hydride, dimethylformamide, room temperature to reflux.

Major Products

    Oxidation: 3-hydroxy-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide.

    Reduction: 3-amino-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide.

    Substitution: 3-(substituted)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The thiazole ring is known for its bioactivity, making these compounds interesting for drug discovery.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of the methoxyphenyl and thiazole groups contributes to its pharmacological properties.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require stability and resistance to degradation.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-{2-[2-(4-hydroxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-chloro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide: Similar structure but with a methyl group instead of a methoxy group.

    3-chloro-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide: Similar structure but with a fluorine atom instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 3-chloro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide can influence its electronic properties and reactivity, making it unique compared to its analogs. This can result in different biological activities and chemical behaviors, which are valuable for specific applications in research and industry.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-chloro-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2S/c1-24-17-7-5-13(6-8-17)19-22-16(12-25-19)9-10-21-18(23)14-3-2-4-15(20)11-14/h2-8,11-12H,9-10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICFXVCKCNGKNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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